molecular formula C22H16N2O B5909297 4-phenoxy-2-(2-phenylvinyl)quinazoline

4-phenoxy-2-(2-phenylvinyl)quinazoline

Cat. No.: B5909297
M. Wt: 324.4 g/mol
InChI Key: GQUVPHZDWRIFIN-FOCLMDBBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-phenoxy-2-(2-phenylvinyl)quinazoline is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the quinazoline family, which is known for its diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. In

Mechanism of Action

The mechanism of action of 4-phenoxy-2-(2-phenylvinyl)quinazoline is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors. For example, one study suggested that this compound may inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Another study proposed that it may act as a calcium channel blocker, which could explain its anti-inflammatory effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been investigated in various studies. One study found that this compound could induce apoptosis, or programmed cell death, in cancer cells. Another study showed that it could inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. Additionally, this compound has been shown to reduce the production of pro-inflammatory cytokines, which could explain its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using 4-phenoxy-2-(2-phenylvinyl)quinazoline in lab experiments is its potent biological activity, which makes it a valuable tool for investigating various biological processes. Additionally, the synthesis method for this compound is relatively straightforward, making it accessible for researchers. However, one limitation of using this compound is its potential toxicity, which could limit its use in certain experiments.

Future Directions

There are several future directions for research involving 4-phenoxy-2-(2-phenylvinyl)quinazoline. One area of interest is its potential use in combination with other drugs for cancer treatment. Another direction is investigating its mechanism of action in more detail, which could provide insight into its therapeutic potential. Additionally, further studies are needed to determine the safety and toxicity of this compound in vivo, which could inform its potential use in clinical settings.
In conclusion, this compound is a synthetic compound that has shown promising results in various scientific research applications. Its potent biological activity and relatively straightforward synthesis method make it a valuable tool for investigating various biological processes. Future research directions include investigating its potential use in combination with other drugs for cancer treatment, determining its mechanism of action in more detail, and assessing its safety and toxicity in vivo.

Synthesis Methods

The synthesis of 4-phenoxy-2-(2-phenylvinyl)quinazoline involves the condensation of 2-phenylacetaldehyde with 2-amino-4-phenoxyquinazoline in the presence of a Lewis acid catalyst. This method has been optimized to produce high yields of the desired product, making it a viable option for large-scale synthesis.

Scientific Research Applications

4-phenoxy-2-(2-phenylvinyl)quinazoline has shown promising results in various scientific research applications. One study found that this compound exhibited potent antitumor activity against several cancer cell lines, including lung, breast, and colon cancer. Another study showed that it had antiviral activity against the human immunodeficiency virus (HIV). Additionally, this compound has been investigated for its anti-inflammatory properties, with results indicating that it can reduce inflammation in animal models.

Properties

IUPAC Name

4-phenoxy-2-[(E)-2-phenylethenyl]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O/c1-3-9-17(10-4-1)15-16-21-23-20-14-8-7-13-19(20)22(24-21)25-18-11-5-2-6-12-18/h1-16H/b16-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQUVPHZDWRIFIN-FOCLMDBBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=N2)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=N2)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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